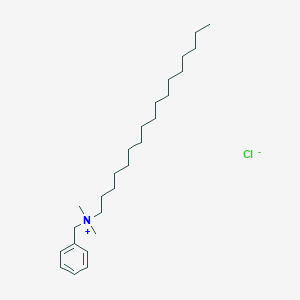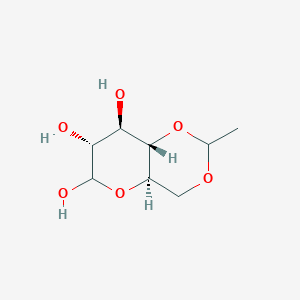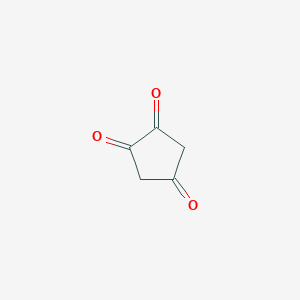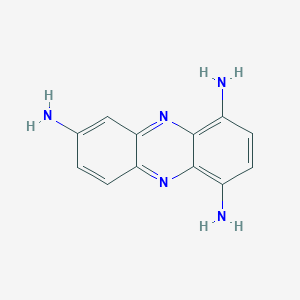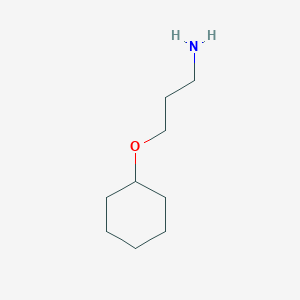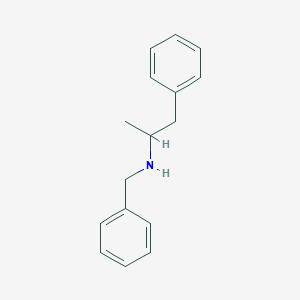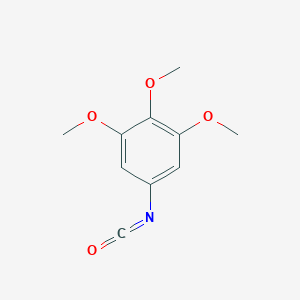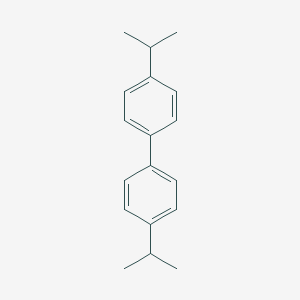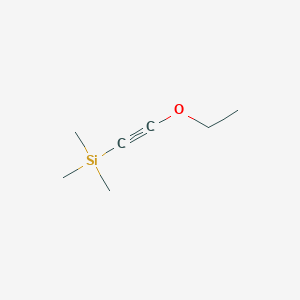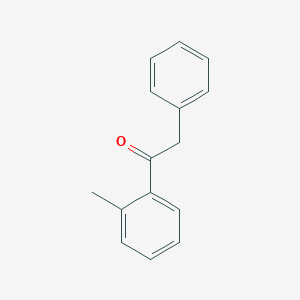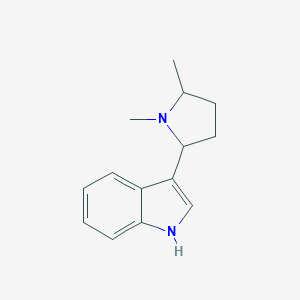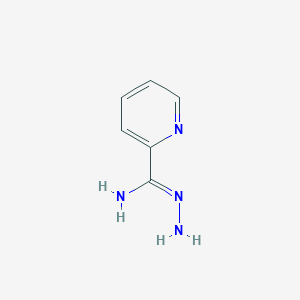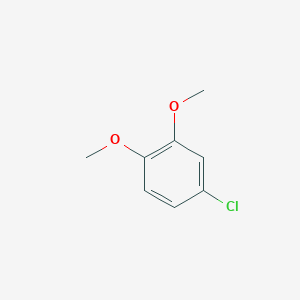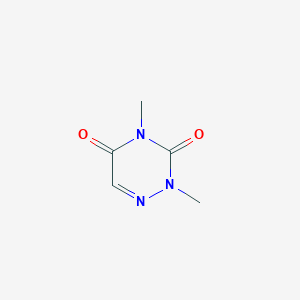
2,4-Dimethyl-1,2,4-triazine-3,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dimethyl-1,2,4-triazine-3,5-dione (DMTD) is a heterocyclic compound that has been widely used in the field of organic chemistry. It is a white crystalline solid that is soluble in water and organic solvents. DMTD has a unique chemical structure that makes it a valuable compound for various applications.
Mécanisme D'action
The mechanism of action of 2,4-Dimethyl-1,2,4-triazine-3,5-dione is not fully understood, but it is believed to act as an electrophile in chemical reactions. 2,4-Dimethyl-1,2,4-triazine-3,5-dione can react with nucleophiles, such as amines and alcohols, to form adducts. It can also react with other electrophiles, such as alkyl halides, to form substituted triazines.
Effets Biochimiques Et Physiologiques
2,4-Dimethyl-1,2,4-triazine-3,5-dione has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells, to have antimicrobial activity against bacteria and fungi, and to have antioxidant properties. 2,4-Dimethyl-1,2,4-triazine-3,5-dione has also been shown to have neuroprotective effects and to improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
2,4-Dimethyl-1,2,4-triazine-3,5-dione has several advantages for lab experiments, including its high solubility in water and organic solvents, its stability under various conditions, and its low toxicity. However, 2,4-Dimethyl-1,2,4-triazine-3,5-dione can also be difficult to handle due to its sensitivity to moisture and its tendency to decompose at high temperatures.
Orientations Futures
There are several future directions for the study of 2,4-Dimethyl-1,2,4-triazine-3,5-dione. One area of research is the development of new synthetic methods for 2,4-Dimethyl-1,2,4-triazine-3,5-dione and its derivatives. Another area of research is the investigation of the mechanism of action of 2,4-Dimethyl-1,2,4-triazine-3,5-dione and its potential applications in various fields, such as medicine and agriculture. Additionally, the development of new applications for 2,4-Dimethyl-1,2,4-triazine-3,5-dione, such as in the production of new materials and catalysts, is an area of interest for future research.
Conclusion
In conclusion, 2,4-Dimethyl-1,2,4-triazine-3,5-dione is a valuable compound for various applications in scientific research. Its unique chemical structure and properties make it a versatile compound that can be used as a reagent, building block, and catalyst. 2,4-Dimethyl-1,2,4-triazine-3,5-dione has also been shown to have various biochemical and physiological effects, including neuroprotective and antioxidant properties. There are several future directions for the study of 2,4-Dimethyl-1,2,4-triazine-3,5-dione, including the development of new synthetic methods, investigation of its mechanism of action, and the development of new applications.
Méthodes De Synthèse
2,4-Dimethyl-1,2,4-triazine-3,5-dione can be synthesized through various methods, including the reaction of cyanuric chloride with dimethylamine or the reaction of cyanuric acid with dimethylamine hydrochloride. The reaction between cyanuric acid and dimethylamine hydrochloride is the most common method used for the synthesis of 2,4-Dimethyl-1,2,4-triazine-3,5-dione. The reaction takes place in the presence of a catalyst, such as triethylamine, and produces 2,4-Dimethyl-1,2,4-triazine-3,5-dione as a white crystalline solid.
Applications De Recherche Scientifique
2,4-Dimethyl-1,2,4-triazine-3,5-dione has been extensively studied for its various applications in scientific research. It is a versatile compound that can be used as a reagent in organic synthesis, a building block for the synthesis of other compounds, and a catalyst in chemical reactions. 2,4-Dimethyl-1,2,4-triazine-3,5-dione has also been used as a herbicide and a pesticide.
Propriétés
Numéro CAS |
15677-10-8 |
|---|---|
Nom du produit |
2,4-Dimethyl-1,2,4-triazine-3,5-dione |
Formule moléculaire |
C5H7N3O2 |
Poids moléculaire |
141.13 g/mol |
Nom IUPAC |
2,4-dimethyl-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C5H7N3O2/c1-7-4(9)3-6-8(2)5(7)10/h3H,1-2H3 |
Clé InChI |
IVFPHZYXZYQYNI-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C=NN(C1=O)C |
SMILES canonique |
CN1C(=O)C=NN(C1=O)C |
Autres numéros CAS |
15677-10-8 |
Synonymes |
2,4-dimethyl-1,2,4-triazine-3,5-dione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



